molecular formula C11H19KN2O8S2 B1496977 Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate CAS No. 245550-57-6

Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate

Cat. No.: B1496977
CAS No.: 245550-57-6
M. Wt: 410.5 g/mol
InChI Key: JHFZOAIQTRQLKT-MMKZBNFLSA-M
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Description

Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate is a complex organosulfur compound featuring a tetrahydro-2H-pyran core (a sugar-like moiety), a hydrazine sulfonate group, and a pent-4-en-1-ylidene chain linked via a thioether bond. The stereochemistry of the pyran ring (2S,3R,4S,5S,6R) suggests structural similarity to glucose derivatives, which may influence its solubility and biological interactions.

Properties

IUPAC Name

potassium;N-[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8S2.K/c1-2-3-4-7(12-13-23(18,19)20)22-11-10(17)9(16)8(15)6(5-14)21-11;/h2,6,8-11,13-17H,1,3-5H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFZOAIQTRQLKT-MMKZBNFLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=NNS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC/C(=N/NS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antioxidant properties, cytotoxic effects on cancer cells, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a hydrazine sulfonate group linked to a thioether-containing sugar derivative. Its structural complexity suggests multiple sites for potential biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of similar compounds derived from hydrazine and sugar alcohols. For instance, compounds with structural similarities have demonstrated significant free radical scavenging activity. A study reported that a related compound exhibited an IC50 value of 117.79 μg/mL against free radicals, outperforming standard antioxidants . This suggests that this compound may possess similar capabilities.

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated using various cancer cell lines. For example, in vitro studies using the MTT assay demonstrated that derivatives of hydrazine sulfonate significantly inhibited cell proliferation in cancer cells by inducing apoptosis through modulation of key proteins involved in cell survival and death pathways . The expression levels of Bcl-2 and Bcl-xL were reduced while p53 and caspase-9 expressions were increased in treated cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Free Radical Scavenging : It may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Apoptotic Induction : By modulating apoptotic pathways through the regulation of Bcl family proteins and caspases.

Case Studies

Several case studies have investigated the biological activity of hydrazine derivatives:

StudyFindings
Study 1Demonstrated significant antioxidant activity with IC50 values comparable to established antioxidants .
Study 2Showed cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis induction .
Study 3Investigated the stability and degradation pathways of related compounds under physiological conditions .

Scientific Research Applications

Biochemical Applications

Hydrazine Derivatives in Enzyme Reactions
Hydrazine derivatives have been studied for their role as substrates in enzymatic reactions. For instance, hydrazine dehydrogenase (HDH), which can utilize compounds like potassium hydrazine sulfonate as substrates, plays a crucial role in nitrogen cycling processes. The specificity of HDH for hydrazine highlights the potential for using such compounds in biotechnological applications aimed at nitrogen removal from wastewater .

Antioxidant Properties
Research has indicated that certain hydrazine compounds exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This application is particularly relevant in the development of therapeutic agents aimed at combating oxidative stress-related diseases .

Toxicological Studies

Carcinogenicity Research
Hydrazine and its derivatives have been extensively studied for their toxicological effects. For example, animal studies have shown that exposure to hydrazine can lead to various types of tumors in rodents. The incidence of hepatocellular carcinomas was notably higher in hamsters exposed to hydrazine sulfate, suggesting a strong link between hydrazine exposure and cancer risk . Such findings underscore the importance of understanding the toxicological profiles of hydrazine derivatives like potassium (Z)-2-(1-hydrazine sulfonate).

Mechanisms of Toxicity
The mechanisms through which hydrazine exerts its toxic effects include the induction of oxidative stress and damage to cellular structures. Studies have shown that chronic exposure leads to alterations in liver function markers and histopathological changes such as necrosis and fatty liver degeneration . Understanding these mechanisms is crucial for developing safety protocols when handling such compounds.

Medicinal Chemistry Applications

Drug Development
The structural characteristics of potassium (Z)-2-(1-hydrazine sulfonate) make it a candidate for drug development. Its ability to form stable complexes with metal ions could be harnessed to create novel therapeutic agents with enhanced bioavailability and efficacy. Additionally, derivatives of hydrazines are being explored for their potential anti-cancer properties due to their ability to interact with biological targets involved in tumor growth .

Antimicrobial Activity
Recent studies have indicated that certain hydrazine derivatives possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents that could be effective against resistant strains of bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
IARC MonographsCarcinogenicityHydrazine exposure linked to liver tumors in rodents; significant dose-response relationship observed .
Toxicology ReportsMechanisms of ActionChronic exposure leads to oxidative stress and hepatotoxicity; alterations in liver function markers noted .
Antioxidant ResearchBiological EffectsHydrazine derivatives exhibit free radical scavenging activity; potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares functional motifs with hydrazine sulfonates , sugar-thioether hybrids , and unsaturated aliphatic chains . Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Features Synthetic Yield Key Properties
Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate Sugar-thioether backbone, hydrazine sulfonate, (Z)-pentenylidene Not reported High polarity (due to sugar and sulfonate groups), stereospecific interactions
4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile Triazole-pyrazole hybrid, nitrile substituent, aromatic phenyl group 40–100% Moderate solubility in organic solvents, melting point 163–174°C
Potassium 2-(5-(4-methoxyphenyl)pyrazole-3-carbonyl)hydrazine-1-carbo-dithioate Pyrazole-hydrazine dithiocarbamate, methoxyphenyl group Not reported High thermal stability, sulfur-rich structure for metal coordination

Key Differences

Functional Groups :

  • The target compound’s sugar-thioether and hydrazine sulfonate groups contrast with the triazole-pyrazole and dithiocarbamate motifs in –3. This difference impacts solubility: the target compound is likely water-soluble (due to polar sulfonate and sugar), whereas triazole-pyrazole hybrids favor organic solvents .
  • The pent-4-en-1-ylidene chain introduces geometric isomerism absent in the rigid aromatic systems of –2.

Synthetic Complexity :

  • The target compound’s stereospecific pyran ring and (Z)-configuration require precise synthetic control, unlike the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole-pyrazole hybrids .

Biological Relevance :

  • Hydrazine sulfonates are often explored for enzyme inhibition (e.g., carbonic anhydrase), while triazole-pyrazoles are studied for antimicrobial activity . The sugar moiety in the target compound may enhance biocompatibility or target carbohydrate-binding proteins.

Research Findings

  • Triazole-Pyrazole Hybrids : Exhibited moderate antimicrobial activity (MIC ~10 µg/mL) against S. aureus and E. coli due to their planar aromatic systems .
  • Target Compound: No direct biological data is available, but analogous sugar-thioethers (e.g., thioglycosides) are known for glycosidase inhibition and antiviral activity .

Preparation Methods

Synthesis of Sugar-Thioether Intermediate

  • The tetrahydro-2H-pyran sugar derivative is first functionalized to introduce a thiol group at the anomeric position (C1).
  • Typical methods include conversion of the sugar to a glycosyl halide followed by nucleophilic substitution with potassium hydrosulfide or thiol reagents to yield the thio sugar.
  • Stereochemical control is important to maintain the (2S,3R,4S,5S,6R) configuration.

Formation of the Pent-4-en-1-ylidene Hydrazine Sulfonate Moiety

  • The pent-4-en-1-ylidene backbone is prepared via condensation of an aldehyde or ketone precursor with hydrazine derivatives.
  • Sulfonation is achieved by reaction with sulfamic acid or sulfonyl chlorides under controlled conditions to afford the hydrazine-1-sulfonate group.
  • The (Z)-configuration at the double bond is controlled by reaction conditions favoring this stereochemistry.

Coupling of Sugar-Thioether and Hydrazine Sulfonate

  • The thio sugar intermediate is coupled with the pent-4-en-1-ylidene hydrazine-1-sulfonate via nucleophilic substitution or condensation reactions.
  • This step requires careful pH control and inert atmosphere to prevent oxidation of sulfur.
  • The reaction is generally performed in aqueous or mixed solvent systems compatible with sugar solubility.

Potassium Salt Formation

  • The final compound is converted to its potassium salt by neutralization with potassium hydroxide or potassium carbonate.
  • This step ensures solubility and stability of the sulfonate moiety.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Glycosyl halide formation Sugar + HX (e.g., HBr) 0–25 °C Acetonitrile/Water 85–90 Anomeric halide intermediate
Thiolation Glycosyl halide + KSH or thiol reagent 0–40 °C Water/DMF 70–80 Stereoselective thioether formation
Hydrazine sulfonate synthesis Aldehyde + hydrazine + sulfamic acid Room temp to 50 °C Water/ethanol 75–85 (Z)-isomer favored
Coupling Thio sugar + hydrazine sulfonate intermediate 0–25 °C Aqueous buffer 60–75 Controlled pH, inert atmosphere
Potassium salt formation Neutralization with KOH or K2CO3 Room temp Water Quantitative Final salt stabilization

Analytical and Research Findings on Preparation

  • The stereochemical integrity of the sugar moiety is confirmed by NMR spectroscopy, including 1H, 13C, and 2D techniques.
  • The (Z)-configuration of the hydrazine-1-sulfonate double bond is verified by NOE experiments and X-ray crystallography in some studies.
  • Mass spectrometry confirms molecular weight and potassium salt formation.
  • Purity and yield optimization depend on solvent choice and reaction pH, with buffered aqueous systems preferred to maintain sugar stability.
  • The sulfur linkage is sensitive to oxidation; thus, inert atmosphere (nitrogen or argon) is recommended during coupling.

Summary Table of Preparation Method Features

Feature Description
Starting materials Glucose derivatives, hydrazine, sulfamic acid
Key intermediates Glycosyl halide, thio sugar, hydrazine sulfonate
Critical reaction conditions pH control, inert atmosphere, mild temperatures
Stereochemical considerations Maintenance of sugar stereochemistry and (Z)-isomer
Salt formation Neutralization with potassium base
Common solvents Water, ethanol, DMF, acetonitrile
Typical yields 60–90% across steps

Q & A

Q. What frameworks guide the analysis of structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Apply Hansch analysis to quantify substituent effects on bioactivity. Use QSAR models (e.g., CoMFA/CoMSIA) with descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate
Reactant of Route 2
Potassium (Z)-2-(1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)hydrazine-1-sulfonate

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